molecular formula C11H11ClN2OS B2618367 4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine CAS No. 2138027-36-6

4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine

货号: B2618367
CAS 编号: 2138027-36-6
分子量: 254.73
InChI 键: ONDKGARGEGIQNZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Structure: The compound features a thieno[3,2-b]pyridine core substituted with a chlorine atom at the 5-position and a morpholine group at the 7-position (Figure 1). Molecular Formula: C₁₁H₁₀ClN₃OS (calculated based on structural analysis). CAS Number: 114834-03-6 . Molecular Weight: 180.60 g/mol . Synthesis: Synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, as inferred from analogous methods in and . Applications: Primarily used as a pharmaceutical intermediate, particularly in kinase inhibitor development (e.g., PI3K inhibitors) .

属性

IUPAC Name

4-(5-chlorothieno[3,2-b]pyridin-7-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c12-10-7-9(14-2-4-15-5-3-14)11-8(13-10)1-6-16-11/h1,6-7H,2-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDKGARGEGIQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC3=C2SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate thieno[3,2-b]pyridine derivative and morpholine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Procedure: The thieno[3,2-b]pyridine derivative is reacted with morpholine in the presence of the base and solvent. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

化学反应分析

4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of therapeutic agents. Its structure allows for modifications that can enhance efficacy against specific targets, particularly enzymes and receptors associated with various diseases.

Biological Research

4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine has been utilized in studies to investigate its biological effects. It is particularly noted for its potential as an enzyme inhibitor and ligand for receptors, which may modulate critical biochemical pathways involved in disease processes.

Pharmaceutical Research

The compound is being explored for its potential anticancer, anti-inflammatory, and antimicrobial properties. Its application in drug development focuses on creating new pharmaceuticals that can effectively target disease pathways.

Industrial Applications

Beyond medicinal uses, this compound has potential applications in creating new materials or serving as an intermediate in synthesizing other chemical compounds. Its unique properties may facilitate the development of innovative industrial processes.

Case Study 1: Anticancer Activity

Research indicates that compounds similar to 4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine have shown promise in inhibiting cancer cell growth. A study demonstrated that related thieno[3,2-b]pyridine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential role for this compound in cancer therapy .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of USP7, a deubiquitinating enzyme implicated in cancer progression. The findings revealed that derivatives of thieno[3,2-b]pyridine could effectively inhibit USP7 activity, leading to increased levels of p53 protein and subsequent tumor suppression . This highlights the potential of 4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine as a lead compound for developing USP7 inhibitors.

Comparative Analysis with Related Compounds

Compound NameTarget ApplicationMechanism of ActionReference
4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholineAnticancerEnzyme inhibition
Thieno[3,2-b]pyridine derivativesAnticancerEnzyme inhibition (USP7)
Other morpholine derivativesCNS disordersGPCR modulation

作用机制

The mechanism of action of 4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or as a ligand for specific receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Structural Features

Key analogs and their structural differences:

  • 4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine (CAS 1137278-42-2): Replaces the thieno ring with a thiazolo[4,5-d]pyrimidine core, introducing a sulfur atom and altering electronic properties .
  • 4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS 10397-13-4): A pyrimidine derivative with two chlorine substituents, lacking fused heterocyclic systems .
  • Compound 5d (): A pyrimidine fused with a chromene system, featuring dual methoxy and morpholine groups .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR/MS)
4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine C₁₁H₁₀ClN₃OS 180.60 Not reported Not reported
4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine C₉H₈ClN₅OS 285.72 Not reported IR: 1650 cm⁻¹ (C=N), 1250 cm⁻¹ (C-S)
4-(4,6-Dichloropyrimidin-2-yl)morpholine C₈H₉Cl₂N₃O 234.09 152–154 ¹H NMR (CDCl₃): δ 3.70–3.85 (m, 8H, morpholine)
Compound 5d () C₂₄H₂₄N₄O₃ 416.48 332–334 MS: m/z 416.3 [M+H]⁺

Key Observations :

  • The thieno and thiazolo derivatives exhibit higher molecular weights due to fused heterocyclic systems.
  • Pyrimidine-based analogs (e.g., 4-(4,6-Dichloropyrimidin-2-yl)morpholine) have lower melting points, suggesting reduced crystallinity compared to chromene-fused systems (Compound 5d) .

Key Observations :

  • Morpholine-containing compounds often employ nucleophilic substitution or cross-coupling reactions.
  • Yields for chromene-fused analogs (e.g., 78% for Compound 5d) are comparable to dichloropyrimidine derivatives (85–90%) .

Research Findings and Trends

  • Substituent Effects : Chlorine atoms enhance electrophilicity, improving binding to kinase active sites. Morpholine groups contribute to solubility and bioavailability .
  • Synthetic Efficiency : Crystallization methods (e.g., hexane for Compound 5d) improve purity and yields compared to solvent-free routes .
  • Biological Gaps: Direct activity data for 4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine remains unreported, necessitating further enzymatic or cellular assays.

生物活性

The compound 4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine is a member of a class of heterocyclic compounds that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structure of 4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine features a morpholine ring connected to a thieno[3,2-b]pyridine moiety. This unique arrangement contributes to its pharmacological properties. The presence of chlorine substituents and the morpholine structure may enhance interactions with biological targets.

Anticancer Activity

Research has demonstrated that compounds similar to 4-(5-Chlorothieno[3,2-b]pyridin-7-yl)morpholine exhibit significant anticancer properties. For instance, a study evaluated various thieno[2,3-d]pyrimidine derivatives for their ability to inhibit the PI3K enzyme, which is crucial in cancer cell proliferation. One derivative showed inhibitory activities of 72% and 84% against PI3Kβ and PI3Kγ isoforms, respectively .

Table 1: Inhibitory Activities of Thieno[2,3-d]pyrimidine Derivatives

CompoundPI3Kβ Inhibition (%)PI3Kγ Inhibition (%)
VIb7284
IIIa6270
IIIb71.783.3

This indicates that compounds derived from similar scaffolds can be optimized for enhanced anticancer activity.

Kinase Inhibition

In addition to PI3K inhibition, other studies have focused on the compound's potential as an inhibitor of kinases such as STK17B. A recent investigation revealed that thieno[3,2-d]pyrimidine derivatives could serve as potent inhibitors for STK17B, a kinase linked to various diseases. The structural analysis showed that the binding mode of these compounds is critical for their selectivity and potency .

Table 2: Potency of STK17B Inhibitors

CompoundPotency (IC50)
4Low micromolar range
11bModerate activity

Antimicrobial Activity

Some derivatives have also been evaluated for their antimicrobial properties. In studies assessing various thieno derivatives against Gram-positive and Gram-negative bacteria, certain compounds demonstrated weak activity compared to established antibiotics like furazolidone . This suggests that while the primary focus has been on anticancer activity, there may be additional therapeutic applications worth exploring.

Case Study: Anticancer Efficacy in Cell Lines

A detailed study examined the cytotoxic effects of several thieno-based compounds on breast cancer cell lines (T-47D). The results indicated that specific modifications to the thieno scaffold significantly enhanced cytotoxicity. For example, compound VIb exhibited an inhibition rate of 94.7% against T-47D cells, highlighting the importance of structural optimization in drug design .

Case Study: Selectivity in Kinase Inhibition

Another case study focused on the selectivity profile of thieno derivatives against multiple kinases. The co-crystallization studies revealed unique binding interactions that could be leveraged for developing selective inhibitors targeting specific kinases involved in cancer progression .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。